2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene
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Overview
Description
2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene is an organic compound with a complex structure that includes fluorine, iodine, and methoxymethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Halogenation: Introduction of iodine and fluorine atoms into the benzene ring.
Methoxymethoxylation: Addition of methoxymethoxy groups to the aromatic ring.
Methylation: Introduction of a methyl group to the benzene ring.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure the desired substitutions and additions occur efficiently. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or reduce the aromatic ring using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine and iodine atoms can form strong interactions with these targets, while the methoxymethoxy groups can enhance the compound’s solubility and bioavailability. The specific pathways involved depend on the context of its use, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene can be compared with other similar compounds, such as:
2-Fluoro-4-iodo-3-(methoxymethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl group.
4-Fluoro-3-iodo-2-methoxypyridine: Similar halogenation pattern but with a pyridine ring instead of a benzene ring.
2-Fluoro-4-methylpyridine: Similar fluorination and methylation but lacks the iodine and methoxymethoxy groups.
Properties
IUPAC Name |
3-fluoro-1-iodo-2-(methoxymethoxy)-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIO2/c1-6-3-4-7(11)9(8(6)10)13-5-12-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSIIGHOJGNQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)OCOC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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